molecular formula C19H21ClN2O3 B11304292 5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11304292
M. Wt: 360.8 g/mol
InChI Key: ONNUATXKSSOXNI-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a dimethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: This step involves the reaction of the benzofuran derivative with dimethylamine, often in the presence of a base like sodium hydride.

    Incorporation of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzofuran and furan rings can engage in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[2-(diethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-chloro-N-[2-(dimethylamino)-2-(5-ethylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The unique combination of the dimethylamino group and the furan ring in 5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide provides distinct electronic and steric properties, making it a valuable scaffold for drug design and organic synthesis.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H21ClN2O3/c1-11-5-7-17(24-11)15(22(3)4)10-21-19(23)18-12(2)14-9-13(20)6-8-16(14)25-18/h5-9,15H,10H2,1-4H3,(H,21,23)

InChI Key

ONNUATXKSSOXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)N(C)C

Origin of Product

United States

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